trigramin
Description
Historical Context and Discovery in Trimeresurus gramineus Venom
Initial Isolation and Functional Characterization
Trigramin was discovered in 1987 by Stefan Niewiarowski and Tur-Fu Huang during investigations into the antiplatelet properties of snake venoms. Purified from Trimeresurus gramineus venom, it was identified as a non-enzymatic polypeptide with a molecular weight of approximately 7.5 kDa. Early studies demonstrated its ability to inhibit fibrinogen binding to activated platelets, effectively blocking ADP-induced aggregation (IC₅₀ = 130 nM). This marked the first identification of a disintegrin, a class of integrin antagonists now recognized for their therapeutic potential.
Key Milestones in this compound Research
Mechanistic Insights from Early Studies
This compound competitively inhibits fibrinogen binding to the platelet glycoprotein IIb/IIIa complex (αIIbβ3 integrin) with a Ki of 20 nM. Its activity depends on the Arg-Gly-Asp (RGD) motif, a tripeptide sequence conserved in many disintegrins. Structural studies revealed that this compound’s RGD loop adopts a conformation optimal for integrin recognition, while its cysteine framework stabilizes the bioactive structure.
Properties
CAS No. |
111019-84-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Synonyms |
trigramin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Related Disintegrins
Key Findings from Comparative Studies
Motif Variations :
- The RGD motif in this compound and echistatin binds αIIbβ3, but echistatin also interacts with αvβ3 and α5β1 integrins due to structural flexibility .
- Barbourin’s KGD motif confers higher specificity for αIIbβ3 over αvβ3, reducing off-target effects (e.g., bleeding complications) . This led to the development of eptifibatide, a cyclic KGD-based antithrombotic drug .
Structural Differences :
- Echistatin (49 residues, 4 disulfide bonds) is shorter and less rigid than this compound, contributing to its broader integrin interactions .
- Barbourin and kistrin have additional disulfide bonds (10 and 6, respectively), enhancing structural stability and target specificity .
Functional Outcomes :
- This compound and echistatin both inhibit platelet aggregation, but echistatin’s broader integrin targeting may lead to side effects like impaired wound healing .
- Applagin and kistrin show efficacy in preclinical thrombosis models but lack the specificity of barbourin-derived drugs .
Barbourin’s KGD motif and stability made it a superior candidate for drug development .
Q & A
How to define a research question on trigramin's biochemical interactions while ensuring scientific rigor?
A robust research question should integrate frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Specific biological systems (e.g., plant pathogens).
- Intervention: this compound’s inhibitory effects on enzymatic pathways.
- Comparison: Alternative pesticides or control groups.
- Outcome: Quantitative metrics (e.g., inhibition rates, toxicity thresholds).
Ensure alignment with prior studies and feasibility of data collection .
Q. What methodologies are suitable for initial studies on this compound’s physicochemical properties?
- Experimental Design : Use chromatography (HPLC) for purity analysis and spectroscopic methods (NMR, FTIR) for structural characterization.
- Data Collection : Replicate experiments to establish baseline toxicity profiles (e.g., LD50 values).
- Ethical Considerations : Adopt protocols from ICH Harmonised Guidelines for handling hazardous chemicals, including safety data sheets (SDS) and waste disposal .
Q. How to ensure ethical compliance in this compound research involving human participants?
- IRB Protocols : Submit detailed research summaries, including participant selection criteria and step-by-step procedures (e.g., biosampling, surveys).
- Informed Consent : Disclose potential risks (e.g., chemical exposure) and anonymize data.
- Participant Selection : Use stratified sampling to avoid biases in toxicity studies .
Advanced Research Questions
Q. How to analyze contradictory data in this compound’s efficacy studies (e.g., variable inhibition rates across trials)?
- Triangulation : Cross-validate results using mixed methods (e.g., combining HPLC data with bioassays).
- Hypothesis Testing : Re-examine variables like pH, temperature, or solvent interactions that may alter this compound’s stability.
- Statistical Adjustments : Apply multivariate regression to isolate confounding factors .
Q. What strategies integrate interdisciplinary data (e.g., agricultural, biochemical) in this compound research?
- Expert Consultation : Collaborate with agronomists to contextualize field efficacy data and chemists for mechanistic insights.
- Cross-Disciplinary Frameworks : Use thematic analysis to map biochemical interactions to ecological outcomes (e.g., pest resistance trends).
- Data Synthesis Tools : Employ software like NVivo for qualitative coding and R/Python for meta-analyses .
Q. How to validate thematic analysis findings in this compound’s long-term toxicity studies?
- Triangulation : Compare qualitative observations (e.g., histopathological changes) with quantitative biomarkers (e.g., liver enzyme levels).
- Peer Debriefing : Engage independent reviewers to assess coding consistency and thematic saturation.
- Methodological Transparency : Document analytic decisions (e.g., codebook revisions) to enhance reproducibility .
Methodological Resources
- Data Collection : Prioritize primary data generation via controlled lab experiments over reliance on secondary sources .
- Contradiction Resolution : Use ICH E3 guidelines for structuring clinical reports, including adverse event documentation .
- Manuscript Writing : Avoid data manipulation; explicitly distinguish between observed results and interpretations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
